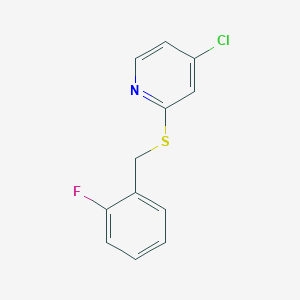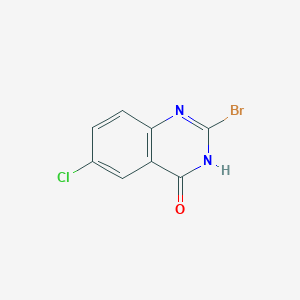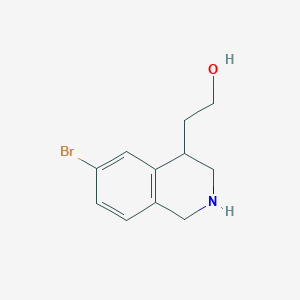
1-(2,3-Difluorophenyl)-4-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Difluorophenyl)-4-fluoronaphthalene is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluorophenyl)-4-fluoronaphthalene typically involves the Suzuki–Miyaura coupling reaction. This method is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Difluorophenyl)-4-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
1-(2,3-Difluorophenyl)-4-fluoronaphthalene has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological interactions and mechanisms.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(2,3-Difluorophenyl)-4-fluoronaphthalene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity and stability, making it effective in various applications. The exact pathways and targets depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares a similar fluorinated aromatic structure and has comparable applications in research and industry.
2-(2,3-Difluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: Another fluorinated compound with applications in antitumor activity.
Uniqueness: 1-(2,3-Difluorophenyl)-4-fluoronaphthalene stands out due to its specific substitution pattern and the presence of both naphthalene and difluorophenyl groups. This unique structure imparts distinct chemical properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C16H9F3 |
|---|---|
Peso molecular |
258.24 g/mol |
Nombre IUPAC |
1-(2,3-difluorophenyl)-4-fluoronaphthalene |
InChI |
InChI=1S/C16H9F3/c17-14-9-8-11(10-4-1-2-5-12(10)14)13-6-3-7-15(18)16(13)19/h1-9H |
Clave InChI |
WXHLILWHYAODIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C(=CC=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)

![1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine](/img/structure/B11858182.png)

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B11858187.png)


